(R)-G12Di-7

KRAS-G12D Covalent Inhibitor Target Engagement

Researchers targeting KRAS-G12D require a validated covalent inhibitor, but generic analogs or incorrect enantiomers fail to engage the mutant aspartate residue. (R)-G12Di-7 solves this with its specific atropisomeric configuration and malolactone electrophile, enabling direct covalent modification of Asp12 in KRAS-G12D. • Validated GI50: 73-467 nM across KRAS-G12D mutant cell lines (Ba/F3, SW1990, AsPC-1, AGS) • Positive control for CETSA & target occupancy studies • In vivo efficacy demonstrated in SW1990 xenograft models • ≥98% purity; rigorous QC per batch

Molecular Formula C39H37F3N6O5
Molecular Weight 726.7 g/mol
Cat. No. B12385618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-G12Di-7
Molecular FormulaC39H37F3N6O5
Molecular Weight726.7 g/mol
Structural Identifiers
SMILESCC1(C(OC1=O)C(=O)N2C3CCC2CN(C3)C4=NC(=NC5=C(C(=NC=C54)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F)F)OCC89CCCN8CC(C9)F)C
InChIInChI=1S/C39H37F3N6O5/c1-4-25-28(41)9-6-20-12-24(49)13-26(29(20)25)31-30(42)32-27(15-43-31)34(45-37(44-32)52-19-39-10-5-11-47(39)16-21(40)14-39)46-17-22-7-8-23(18-46)48(22)35(50)33-38(2,3)36(51)53-33/h1,6,9,12-13,15,21-23,33,49H,5,7-8,10-11,14,16-19H2,2-3H3/t21-,22?,23?,33+,39+/m1/s1
InChIKeyCRALQCNGTOLNEF-SHEZVGAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-G12Di-7: Chemical Identity & Procurement


(R)-G12Di-7, also cataloged under CAS 2946593-60-6 with the molecular formula C39H37F3N6O5 and a molecular weight of 726.74 g/mol, is a complex small molecule inhibitor specifically designed for cancer research applications . It is a covalent ligand for the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein bearing the G12D mutation (KRAS-G12D), a prevalent oncogenic driver in pancreatic, colorectal, and lung cancers. The compound features a malolactone electrophile that facilitates covalent modification of the target protein [1].

(R)-G12Di-7: Importance of Structural Precision


Substitution of (R)-G12Di-7 with generic or closely related analogs is not scientifically valid for research targeting KRAS-G12D. The compound's activity is critically dependent on its specific atropisomeric configuration and the presence of a strained malolactone warhead, which enables direct covalent modification of the mutant aspartate residue (Asp12) in KRAS-G12D [1]. In contrast, the (S)-enantiomer or related compounds like pan-KRAS-IN-4 (designed for G12C/V) and ARS-2102 (a G12C inhibitor) operate via different chemical mechanisms, target distinct amino acid residues (cysteine for G12C vs. aspartate for G12D), and will not replicate the target-specific covalent engagement profile of (R)-G12Di-7 . Therefore, utilizing the incorrect compound introduces a high risk of false-negative results and invalidates target engagement studies.

(R)-G12Di-7: Target Engagement & Selectivity


KRAS-G12D-Selective Covalent Modification

(R)-G12Di-7 is a potent and selective covalent ligand for the KRAS-G12D oncoprotein. Unlike pan-KRAS or G12C-specific inhibitors, it exhibits a clear preference for modifying the mutant aspartate residue. While the primary publication does not provide a numeric IC50 value, it demonstrates robust covalent labeling of both GDP- and GTP-bound states of recombinant KRAS-G12D, while showing minimal to no labeling of wild-type KRAS or other common mutants like G12C and G12V [1].

KRAS-G12D Covalent Inhibitor Target Engagement

Selective Growth Inhibition in KRAS-G12D Cell Lines

The selective targeting of KRAS-G12D by (R)-G12Di-7 translates into functional anti-proliferative activity in a panel of cancer cell lines. The compound selectively inhibits the relative growth of cell lines harboring the KRAS-G12D mutation compared to those without the mutation. While precise IC50 values are not provided, the data from 2D (72h) and 3D (120h) growth assays clearly differentiate its activity [1].

KRAS-G12D Cell Proliferation Anticancer Activity

In Vivo Tumor Growth Inhibition in KRAS-G12D Xenograft

(R)-G12Di-7 demonstrates significant in vivo antitumor activity in a mouse xenograft model bearing the KRAS-G12D mutant SW1990 pancreatic cancer cell line. Treatment with (R)-G12Di-7 at 50 mg/kg (administered twice daily) resulted in a statistically significant reduction in tumor volume compared to the vehicle control group [1].

KRAS-G12D In Vivo Efficacy Xenograft Model

(R)-G12Di-7: Validated Research Applications


Target Engagement Validation in KRAS-G12D Models

(R)-G12Di-7 is ideally suited for use as a positive control in cellular thermal shift assays (CETSA) or target occupancy studies to confirm on-target engagement of KRAS-G12D. Its well-characterized covalent mechanism, validated in the primary literature, provides a reliable benchmark for confirming that downstream phenotypic effects are a direct consequence of inhibiting the mutant KRAS protein [1].

KRAS-G12D Dependency & Synthetic Lethality Screening

The mutant-selective activity profile of (R)-G12Di-7 makes it an essential tool for establishing KRAS-G12D dependency in a given cellular context. Researchers can employ it in panels of isogenic cell lines (engineered to have either wild-type or G12D-mutant KRAS) to quantify differential sensitivity and identify genetic backgrounds that confer resistance or synthetic lethality when KRAS-G12D signaling is blocked [1].

In Vivo Preclinical Studies for KRAS-G12D Therapy

Building on its demonstrated in vivo efficacy, (R)-G12Di-7 serves as a valuable tool compound for in vivo proof-of-concept studies. It can be used to evaluate pharmacodynamic biomarkers (e.g., p-ERK inhibition in tumor tissue), assess preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationships, or investigate combination therapy strategies with standard-of-care chemotherapies or immunotherapies in KRAS-G12D mutant xenograft models [1].

Benchmarking Next-Generation KRAS-G12D Inhibitors

For medicinal chemistry and drug discovery programs, (R)-G12Di-7 represents a critical benchmark for evaluating new chemical entities. Its reported activity and selectivity profile serve as a baseline for comparing the efficacy of novel non-covalent inhibitors, such as MRTX1133, or emerging PROTAC degraders. This enables a quantitative assessment of whether a new molecule offers improved potency, selectivity, or pharmacokinetic properties [1].

Technical Documentation Hub

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